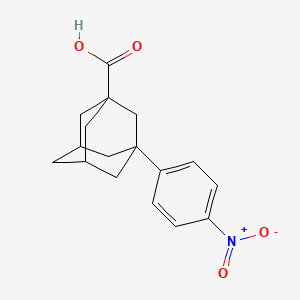
4,4-Dimethyl-3-thiosemicarbazide
Overview
Description
4,4-Dimethyl-3-thiosemicarbazide is an alkyl derivative of thiosemicarbazide. It is a compound with the molecular formula H2NNHCSN(CH3)2 and a molecular weight of 119.19 g/mol . This compound has been studied extensively for its structural properties, which have been investigated using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as X-ray crystallographic methods .
Preparation Methods
4,4-Dimethyl-3-thiosemicarbazide can be synthesized from dimethylthiocarbamoyl chloride . The synthetic route involves the reaction of dimethylthiocarbamoyl chloride with hydrazine hydrate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4,4-Dimethyl-3-thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding thiosemicarbazones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions where the thiocarbonyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions include thiosemicarbazones, hydrazine derivatives, and substituted thiosemicarbazides .
Scientific Research Applications
4,4-Dimethyl-3-thiosemicarbazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3-thiosemicarbazide involves its interaction with molecular targets through its thiocarbonyl and hydrazine functional groups. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells . The compound’s ability to adsorb on metal surfaces also makes it effective as a corrosion inhibitor .
Comparison with Similar Compounds
4,4-Dimethyl-3-thiosemicarbazide is unique among thiosemicarbazides due to its specific alkyl substitution pattern. Similar compounds include:
4-Methyl-3-thiosemicarbazide: A simpler derivative with a single methyl group.
2-Methyl-3-thiosemicarbazide: Another derivative with a methyl group at a different position.
Thiosemicarbazide: The parent compound without any alkyl substitutions.
These similar compounds share some chemical properties but differ in their reactivity and applications due to the variations in their substitution patterns.
Properties
IUPAC Name |
3-amino-1,1-dimethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S/c1-6(2)3(7)5-4/h4H2,1-2H3,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPHVJQWZFNNKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369978 | |
| Record name | 4,4-Dimethyl-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6926-58-5 | |
| Record name | 6926-58-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Dimethyl-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1,1-dimethylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4,4-Dimethyl-3-thiosemicarbazide?
A: While specific spectroscopic data for this compound is not provided in the provided abstracts, several papers describe its use as a building block for synthesizing Schiff base ligands. These ligands typically involve a condensation reaction between the carbonyl group of an aldehyde (often a substituted salicylaldehyde) and the terminal amino group of this compound [, , , ]. This reaction forms a characteristic imine bond (C=N) which is confirmed through spectroscopic methods like FT-IR, 1H-NMR, and 13C-NMR [, , ].
Q2: What is the role of computational chemistry in understanding this compound derivatives?
A: Computational methods, particularly Density Functional Theory (DFT) calculations and molecular docking, play a crucial role in studying this compound derivatives. DFT calculations help establish structure-property relationships, predict molecular geometries, and evaluate electronic properties like chemical potential, electronegativity, and electrophilicity [, , ]. These parameters provide insights into the reactivity and potential behavior of these compounds.
Q3: What are the potential applications of this compound derivatives beyond antiviral activity?
A3: Beyond antiviral research, studies highlight the potential applications of this compound derivatives in other domains:
- Antibacterial Agents: Aromatic organic compounds incorporating the this compound moiety have demonstrated moderate antibacterial activity against specific Gram-positive and Gram-negative bacterial strains []. This suggests potential avenues for developing novel antibacterial agents.
- Optical Materials: Research indicates that some this compound derivatives exhibit promising optical non-linearity responses []. This property makes them potentially suitable for high-tech applications in nonlinear optics (NLO) technologies.
- Corrosion Inhibition: While specific details are limited in the abstract, one study explores the potential of this compound as a corrosion inhibitor in acidic environments []. This points towards potential applications in materials science and industrial settings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















